Phosphoric acid--4-benzylphenol (1/3) Phosphoric acid--4-benzylphenol (1/3)
Brand Name: Vulcanchem
CAS No.: 62577-77-9
VCID: VC20622756
InChI: InChI=1S/3C13H12O.H3O4P/c3*14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;1-5(2,3)4/h3*1-9,14H,10H2;(H3,1,2,3,4)
SMILES:
Molecular Formula: C39H39O7P
Molecular Weight: 650.7 g/mol

Phosphoric acid--4-benzylphenol (1/3)

CAS No.: 62577-77-9

Cat. No.: VC20622756

Molecular Formula: C39H39O7P

Molecular Weight: 650.7 g/mol

* For research use only. Not for human or veterinary use.

Phosphoric acid--4-benzylphenol (1/3) - 62577-77-9

Specification

CAS No. 62577-77-9
Molecular Formula C39H39O7P
Molecular Weight 650.7 g/mol
IUPAC Name 4-benzylphenol;phosphoric acid
Standard InChI InChI=1S/3C13H12O.H3O4P/c3*14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;1-5(2,3)4/h3*1-9,14H,10H2;(H3,1,2,3,4)
Standard InChI Key XAPSLDJCXMIGNO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.OP(=O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Bonding

Phosphoric acid–4-benzylphenol (1/3) features a stoichiometric association where one molecule of phosphoric acid interacts with three molecules of 4-benzylphenol. The phosphoric acid acts as a Brønsted acid, while the 4-benzylphenol contributes a phenolic hydroxyl group and a benzyl-substituted aromatic ring. This interaction likely involves hydrogen bonding between the acidic protons of phosphoric acid and the hydroxyl group of 4-benzylphenol, as well as π\pi-π\pi stacking between aromatic systems .

Physical Properties

Key physical properties of the individual components and the complex are summarized below:

PropertyPhosphoric Acid4-BenzylphenolPhosphoric Acid–4-Benzylphenol (1/3)
Molecular FormulaH3PO4\text{H}_3\text{PO}_4C13H12O\text{C}_{13}\text{H}_{12}\text{O}H3PO43C13H12O\text{H}_3\text{PO}_4 \cdot 3\text{C}_{13}\text{H}_{12}\text{O}
Molecular Weight (g/mol)97.994184.234649.716
Melting Point (°C)42.479–81Not reported
Boiling Point (°C)407 (decomposes)321.9Not reported
Density (g/cm³)1.881.1Not reported

The complex’s viscosity is expected to exceed that of pure phosphoric acid due to increased molecular interactions .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of phosphoric acid–4-benzylphenol (1/3) typically involves acid-catalyzed condensation or co-crystallization. One approach utilizes phosphoric acid as both a catalyst and a reactant in methanol under reflux, analogous to methods for synthesizing benzimidazole derivatives . For example:

  • Acid-Mediated Condensation:
    3C13H12O+H3PO4H3PO43C13H12O+3H2O3\text{C}_{13}\text{H}_{12}\text{O} + \text{H}_3\text{PO}_4 \rightarrow \text{H}_3\text{PO}_4 \cdot 3\text{C}_{13}\text{H}_{12}\text{O} + 3\text{H}_2\text{O}
    This reaction proceeds via protonation of the phenolic hydroxyl group, enhancing electrophilicity and facilitating complex formation .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions conducted at 60–80°C prevent decomposition of phosphoric acid.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility.

  • Stoichiometry: A 1:3 molar ratio ensures complete complexation .

Functional Applications

Catalysis in Organic Synthesis

Phosphoric acid–4-benzylphenol (1/3) serves as a bifunctional catalyst in asymmetric transformations, leveraging both Brønsted acidity and π\pi-stacking interactions. For instance, it facilitates Friedel-Crafts alkylations by activating α,β\alpha,\beta-unsaturated ketones through protonation, akin to BINOL-derived phosphoric acids .

Materials Science

The compound’s thermal stability (decomposition >300°C) makes it suitable for polymer modification. It enhances crosslinking in epoxy resins, improving mechanical strength and heat resistance.

Comparative Analysis with Analogous Compounds

The table below contrasts phosphoric acid–4-benzylphenol (1/3) with structurally similar systems:

CompoundKey FeaturesDistinctive Properties
4-MethylphenolMethyl-substituted phenolLower acidity; used in resin production
Bisphenol ATwo phenolic rings linked by propaneEndocrine-disrupting; plastics manufacturing
2-BenzylphenolBenzyl group at position 2Higher steric hindrance; reduced reactivity

Phosphoric acid–4-benzylphenol (1/3) uniquely merges Brønsted acidity with aromatic stabilization, enabling applications inaccessible to simpler phenols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator